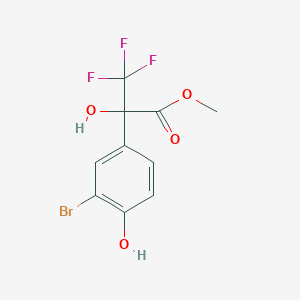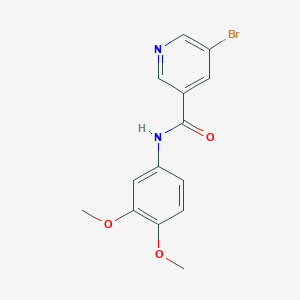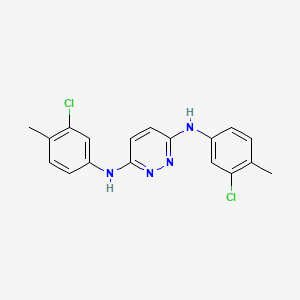![molecular formula C13H15ClF2N2O2 B15005557 Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-pyrrolidin-1-yl-](/img/structure/B15005557.png)
Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-pyrrolidin-1-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-pyrrolidin-1-yl- is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorodifluoromethoxy group attached to a phenyl ring, which is further connected to an acetamide moiety and a pyrrolidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-pyrrolidin-1-yl- typically involves multiple steps. One common approach is to start with the chlorodifluoromethoxybenzene, which undergoes a series of reactions to introduce the acetamide and pyrrolidinyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to maximize yield and minimize costs, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-pyrrolidin-1-yl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-pyrrolidin-1-yl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-pyrrolidin-1-yl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-(4-chlorophenyl)-
- 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide
- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
Uniqueness
Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-pyrrolidin-1-yl- is unique due to the presence of the chlorodifluoromethoxy group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H15ClF2N2O2 |
|---|---|
Peso molecular |
304.72 g/mol |
Nombre IUPAC |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C13H15ClF2N2O2/c14-13(15,16)20-11-5-3-10(4-6-11)17-12(19)9-18-7-1-2-8-18/h3-6H,1-2,7-9H2,(H,17,19) |
Clave InChI |
SMYVNVOVKBCILP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-fluorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B15005476.png)
![2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B15005478.png)
![11-(4-hydroxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15005482.png)
![N-benzyl-N'-{4-[chloro(difluoro)methoxy]phenyl}thiourea](/img/structure/B15005483.png)



![1'-(phenylcarbonyl)-3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione](/img/structure/B15005517.png)
![2-{[4-(4-Chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B15005525.png)

![3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B15005547.png)
![2-[5-(3-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B15005570.png)
![{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetic acid](/img/structure/B15005577.png)
![2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15005578.png)
